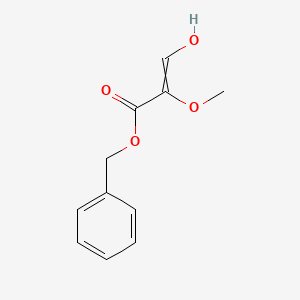
Benzyl 3-hydroxy-2-methoxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-hydroxy-2-methoxyprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a 3-hydroxy-2-methoxyprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-hydroxy-2-methoxyprop-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of benzyl alcohol with 3-hydroxy-2-methoxyprop-2-enoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-hydroxy-2-methoxyprop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzyl 3-hydroxy-2-methoxyprop-2-enoic acid or benzyl aldehyde.
Reduction: Benzyl 3-hydroxy-2-methoxypropanol.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-hydroxy-2-methoxyprop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-hydroxy-2-methoxyprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: An ester with a similar benzyl group but different ester moiety.
Benzyl benzoate: Another ester with a benzyl group and benzoate moiety.
Benzyl alcohol: A simpler compound with only a benzyl group and hydroxyl group.
Uniqueness
Benzyl 3-hydroxy-2-methoxyprop-2-enoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of a benzyl group with a 3-hydroxy-2-methoxyprop-2-enoate moiety makes it versatile for various applications in research and industry.
Properties
CAS No. |
62004-86-8 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
benzyl 3-hydroxy-2-methoxyprop-2-enoate |
InChI |
InChI=1S/C11H12O4/c1-14-10(7-12)11(13)15-8-9-5-3-2-4-6-9/h2-7,12H,8H2,1H3 |
InChI Key |
RHTWEKCHMFHYCR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CO)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















